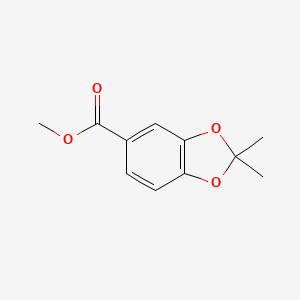
14-Methylpentadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methylpentadec-2-enoic acid is an alpha,beta-unsaturated monocarboxylic acid. It is a derivative of cis-2-pentadecenoic acid, where one of the hydrogens at position 14 is replaced by a methyl group . This compound has the molecular formula C16H30O2 and a molecular weight of 254.408 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Grignard reagents, where a methyl Grignard reagent reacts with a suitable precursor to introduce the methyl group .
Industrial Production Methods
Industrial production of 14-Methylpentadec-2-enoic acid may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and other advanced organic reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
14-Methylpentadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
14-Methylpentadec-2-enoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems and its interactions with enzymes.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 14-Methylpentadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The compound’s unsaturated nature allows it to participate in various biochemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
cis-2-Pentadecenoic acid: The parent compound without the methyl group at position 14.
cis-2-Dodecenoic acid: A shorter chain analog with similar unsaturation.
cis-3-Pentenoic acid: Another unsaturated fatty acid with a different chain length and position of the double bond.
Uniqueness
14-Methylpentadec-2-enoic acid is unique due to the presence of the methyl group at the 14th position, which can significantly alter its chemical and biological properties compared to its analogs. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
88244-35-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
14-methylpentadec-2-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h12,14-15H,3-11,13H2,1-2H3,(H,17,18) |
InChI Key |
WTXXSZUATXIAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
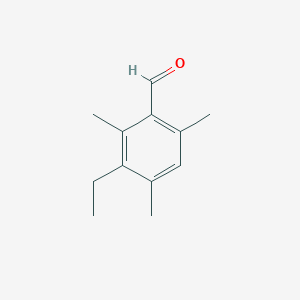
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
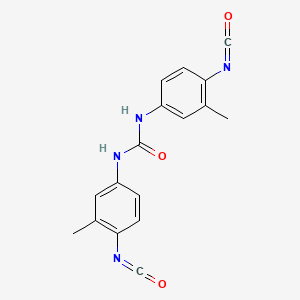
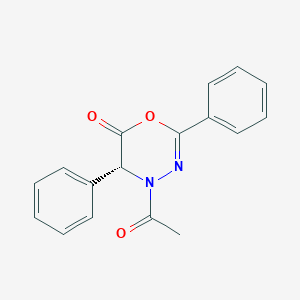
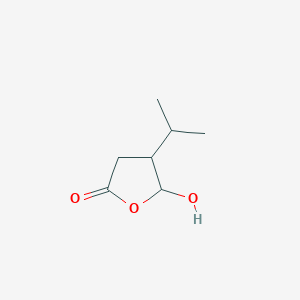
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
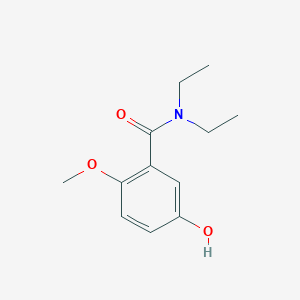
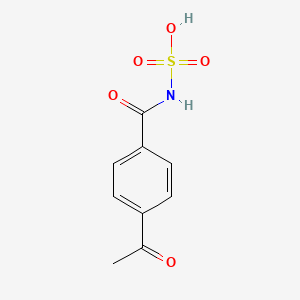
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
